2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide
Description
2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and an acetamide group, making it a subject of interest for researchers.
Properties
CAS No. |
618072-73-4 |
|---|---|
Molecular Formula |
C23H21N3O4S2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-7-3-5-9-16(14)24-18(27)13-26-17-10-6-4-8-15(17)19(21(26)28)20-22(29)25(11-12-30-2)23(31)32-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b20-19- |
InChI Key |
YSKOFZYICHXANX-VXPUYCOJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCOC)/C2=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCOC)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The 1,3-thiazolidin-4-one ring system is constructed via a cyclocondensation reaction between 2-methoxyethylamine, carbon disulfide, and α-chloroacetic acid under refluxing ethanol . Ultrasound irradiation (40 kHz, 300 W) accelerates the reaction, reducing the typical 12-hour reflux time to 45 minutes while maintaining a 92% yield . The resultant 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is isolated as a yellow crystalline solid (m.p. 148–150°C) .
Critical Parameters :
-
Solvent Polarity : Ethanol optimizes nucleophilic attack due to its moderate polarity .
-
Temperature Control : Ultrasound maintains an internal temperature of 65–70°C, preventing thermal decomposition .
Formation of the Indole-Thiazolidinone Hybrid
The indole moiety is introduced via a Knoevenagel condensation between 2-oxindole and the thiazolidinone core. Reaction conditions involve:
-
Z/E Selectivity : The (3Z) isomer dominates (70:30 Z/E ratio) due to steric hindrance from the 2-methylphenyl group .
Structural Confirmation :
-
NMR Analysis : The Z-configuration is confirmed by a deshielded vinyl proton at δ 7.85 ppm (J = 12.4 Hz) .
-
X-ray Crystallography : Dihedral angles between the thiazolidinone and indole rings measure 79.91° , consistent with non-planar conjugation.
Acetamide Functionalization
The N-(2-methylphenyl)acetamide side chain is appended via a peptide coupling reaction:
Step 1 : Activation of indole-2-carboxylic acid with 1,1-carbonyldiimidazole (CDI) in acetonitrile generates an acylimidazole intermediate .
Step 2 : Nucleophilic attack by 2-methylaniline at 60°C for 6 hours affords the acetamide derivative in 89% yield .
Optimization Insights :
-
Base Selection : Pyridine (10 mol%) enhances reaction efficiency by scavenging HCl .
-
Purity : Recrystallization from ethyl acetate/hexanes (3:1) yields >99% pure product (HPLC) .
Regioselective Thione Oxidation
Controlled oxidation of the 2-thioxo group to sulfoxide is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C . The reaction is quenched with sodium thiosulfate to prevent over-oxidation.
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Ultrasound-assisted | 92 | 98 | 45 min | Rapid kinetics |
| Thermal condensation | 85 | 97 | 8 h | High Z-selectivity |
| CDI coupling | 89 | 99 | 6 h | Mild conditions |
Challenges and Mitigation Strategies
-
Isomer Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves Z/E isomers .
-
Byproduct Formation : Excess 2-methylaniline (1.2 equiv) suppresses indole-3-acetamide byproducts .
-
Storage Stability : Lyophilized product remains stable for 12 months at -20°C .
Scalability and Industrial Relevance
Kilogram-scale production employs flow chemistry:
-
Thiazolidinone formation : Continuous ultrasonic reactor (2 L/min throughput) .
-
Coupling step : Packed-bed reactor with immobilized CDI reduces reagent waste .
Current Good Manufacturing Practice (cGMP) batches demonstrate consistent purity (99.7±0.2%) across 10 production runs .
Recent Methodological Advances
Microwave-assisted synthesis (150°C, 20 min) achieves 94% yield but requires specialized equipment . Enzymatic coupling using lipase B reduces energy consumption by 40% but is limited to small scales .
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide exhibit significant antimicrobial activity. The thiazolidine ring has been associated with enhanced antibacterial properties, making it a candidate for developing new antibiotics.
Anticancer Potential
Studies have shown that indole derivatives possess anticancer properties. The presence of the indole moiety in this compound suggests potential activity against various cancer cell lines. Preliminary studies indicate that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Synthesis and Mechanisms
The synthesis of 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide typically involves multi-step organic synthesis. Key steps include:
- Formation of the Thiazolidine Ring : Utilizing appropriate reagents to create the thiazolidine structure.
- Introduction of the Indole Moiety : This step often involves cyclization reactions that form the indole structure.
- Coupling Reactions : The trifluoromethyl phenyl group is introduced through coupling reactions.
- Final Acylation : The acetamide linkage is formed via acylation reactions.
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, a series of thiazolidine derivatives were tested against common bacterial strains. The results indicated that derivatives similar to 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide showed promising activity against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of indole derivatives revealed that compounds with an indole framework inhibited proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Disilanes: These organosilicon compounds contain saturated Si–Si bonds and have unique electronic structures.
Marine-Derived Compounds: These compounds show significant potential against drug-resistant bacteria and fungi.
Uniqueness
2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule that incorporates various functional groups, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 521.5 g/mol. The structure features thiazolidine, indole, and acetamide moieties, which are known to contribute to diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 521.5 g/mol |
| IUPAC Name | 2-{(3Z)-3-[...]-N-(2-methylphenyl)acetamide |
| InChI Key | PCPBTIFTVNIILJ-HNENSFHCSA-N |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction could disrupt metabolic pathways significant in disease processes.
- Receptor Modulation : It might modulate receptor activity through binding interactions, influencing cellular signaling pathways.
Biological Activities
Recent studies have indicated several potential biological activities for this compound:
Antimicrobial Activity
Research has shown that derivatives of thiazolidine and indole exhibit antimicrobial properties. The presence of these moieties in the compound suggests it may possess similar effects against various bacterial and fungal strains.
Anticancer Properties
Indole-based compounds are widely studied for their anticancer properties. Preliminary data indicate that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Anti-inflammatory Effects
Compounds with thiazolidine structures have been reported to exhibit anti-inflammatory activities. This suggests that the target compound could modulate inflammatory responses potentially beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds and their biological activities:
- Study on Thiazolidine Derivatives : A study published in Journal of Medicinal Chemistry evaluated various thiazolidine derivatives for their antimicrobial activity. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential application for our target compound in antibiotic development .
- Indole-Based Anticancer Agents : Research highlighted in Cancer Letters explored indole derivatives' effects on cancer cell lines. The study found that these compounds could effectively induce apoptosis via caspase activation .
- Inflammatory Response Modulation : A clinical trial assessed the anti-inflammatory effects of thiazolidine derivatives in patients with rheumatoid arthritis, demonstrating reduced inflammatory markers post-treatment .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis typically involves multi-step pathways, such as condensation of thiazolidinone derivatives with indole-acetamide precursors under acidic conditions. Key steps include:
- Reagents : Acetic acid as solvent, sodium acetate as base, and controlled heating (reflux for 3–5 hours) .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and isolating intermediates .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. What analytical techniques are most reliable for characterizing its structure and confirming stereochemistry?
- NMR Spectroscopy : ¹H/¹³C NMR resolves the Z-configuration of the thiazolidinone-ylidene group and indole moiety .
- X-ray Crystallography : Validates stereochemical assignments (e.g., cyclopentylidene or allyl substituents) .
- Mass Spectrometry : Confirms molecular weight (e.g., monoisotopic mass: 449.086783) .
Q. How does the compound interact with biological targets, and what assays are suitable for preliminary activity screening?
- Target Identification : Likely interacts with enzymes (e.g., kinases) or receptors via its thiazolidinone and indole moieties, as seen in analogs .
- Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assays) for anti-inflammatory or anticancer activity screening .
Advanced Research Questions
Q. What computational methods can predict its binding affinity to specific biological targets?
- Docking Studies : Tools like AutoDock Vina model interactions with active sites (e.g., COX-2 or EGFR kinases) .
- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes under physiological conditions .
- QSAR Modeling : Correlates substituent effects (e.g., methoxyethyl vs. allyl groups) with activity trends .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
-
Case Study : Fluorinated or chlorinated analogs show enhanced antimicrobial activity due to increased electrophilicity .
-
Data Table :
Modification (R-group) Observed Activity Reference Methoxyethyl (original) Moderate COX-2 inhibition Allyl substituent Improved solubility and anticancer activity Chlorophenyl variant Enhanced antimicrobial potency
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
- Co-solvent Systems : Optimize DMSO/PBS ratios for intraperitoneal administration .
Methodological Challenges
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. How can researchers validate the compound’s stability under physiological conditions?
Q. What advanced spectroscopic techniques elucidate its reaction mechanisms (e.g., thiol-thione tautomerism)?
- Raman Spectroscopy : Detects sulfur-related vibrational modes in the thioxo group .
- In-situ FTIR : Captures intermediate formation during synthesis .
Comparative Analysis
Q. How does this compound compare to structurally similar thiazolidinone-indole hybrids in terms of efficacy and toxicity?
- Efficacy : The methoxyethyl group confers higher selectivity for COX-2 vs. COX-1 compared to benzylidene analogs .
- Toxicity : Lower hepatotoxicity observed in murine models compared to fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
